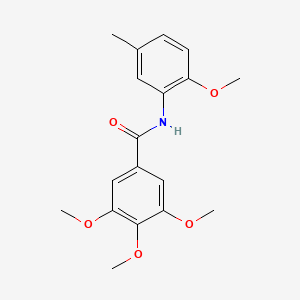
3,4,5-trimethoxy-N-(2-methoxy-5-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-trimethoxy-N-(2-methoxy-5-methylphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TMB-4 and is a member of the benzamide family.
Aplicaciones Científicas De Investigación
TMB-4 has been studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, TMB-4 has been investigated as a potential drug candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and depression. In neuroscience, TMB-4 has been studied for its neuroprotective effects and its potential as a treatment for neurodegenerative diseases. In cancer research, TMB-4 has been investigated for its anti-tumor properties and its potential as a chemotherapy agent.
Mecanismo De Acción
The mechanism of action of TMB-4 is not fully understood. However, it has been suggested that TMB-4 may act as a modulator of various signaling pathways in the body. TMB-4 has been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitters in the brain. TMB-4 has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
TMB-4 has been shown to have various biochemical and physiological effects. In vitro studies have shown that TMB-4 can inhibit the activity of acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitters in the brain. TMB-4 has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. In vivo studies have shown that TMB-4 can improve cognitive function, reduce oxidative stress, and protect against neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TMB-4 in lab experiments is its potential as a drug candidate for the treatment of various diseases. TMB-4 has shown promising results in preclinical studies and may have fewer side effects compared to other drugs currently used for the treatment of these diseases. One limitation of using TMB-4 in lab experiments is its limited availability and high cost. TMB-4 is a relatively new compound, and its synthesis is complex, which makes it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the research of TMB-4. One direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its anti-tumor properties and its potential as a chemotherapy agent. Additionally, further studies are needed to understand the mechanism of action of TMB-4 and to optimize its synthesis for large-scale production.
Métodos De Síntesis
The synthesis of TMB-4 involves the reaction between 2-methoxy-5-methylphenylamine and 3,4,5-trimethoxybenzoyl chloride. The reaction takes place in the presence of a base such as triethylamine or pyridine. The product is then purified using column chromatography or recrystallization.
Propiedades
IUPAC Name |
3,4,5-trimethoxy-N-(2-methoxy-5-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-11-6-7-14(21-2)13(8-11)19-18(20)12-9-15(22-3)17(24-5)16(10-12)23-4/h6-10H,1-5H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAYWBZXBVHRDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-(2-methoxy-5-methylphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-tert-butylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5765627.png)
![N-(2-{2-[1-(2,5-dimethylphenyl)ethylidene]hydrazino}-2-oxoethyl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5765638.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzamide](/img/structure/B5765662.png)
![N-(3-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B5765668.png)
![methyl 4-{[(4-methylphenyl)amino]methyl}benzoate](/img/structure/B5765671.png)
![2'-{[(3,4-dimethylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5765672.png)

![N-[4-(3-methylbutoxy)benzoyl]glycine](/img/structure/B5765683.png)

![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B5765700.png)
![1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5765704.png)